molecular formula C19H22Cl3N3OS B5262472 1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride

1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride

Cat. No.: B5262472
M. Wt: 446.8 g/mol
InChI Key: RNQXTHMSALCHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the phenothiazine core: This can be achieved through the cyclization of 2-chlorobenzene with sulfur and an amine.

    Substitution reaction: The phenothiazine core is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Temperature control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

    Catalyst selection: Using catalysts that enhance the reaction rate and selectivity.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen atoms in the phenothiazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted phenothiazines: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its antipsychotic and antiemetic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone involves its interaction with various molecular targets:

    Dopamine receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.

    Histamine receptors: It may also block histamine receptors, providing antiemetic and antihistaminic effects.

    Pathways involved: The compound can modulate neurotransmitter pathways, affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

1-(2-Chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a phenothiazine core with a piperazine moiety may enhance its therapeutic potential and selectivity for certain molecular targets.

Properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS.2ClH/c1-21-8-10-22(11-9-21)13-19(24)23-15-4-2-3-5-17(15)25-18-7-6-14(20)12-16(18)23;;/h2-7,12H,8-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQXTHMSALCHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.